5,6-Difluoro-1-indanone
Overview
Description
5,6-Difluoro-1-indanone is a fluorinated indanone derivative. Fluorinated organic compounds, including indanones, are of significant interest in the fields of pharmaceuticals and materials science due to their enhanced lipophilicity, bioavailability, and unique physical and chemical properties. The incorporation of fluorine atoms into organic molecules often results in compounds with desirable and improved characteristics for various applications.
Synthesis Analysis
The synthesis of fluorinated indanones, such as 5,6-difluoro-1-indanone, typically involves Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with fluoro-containing precursors under superacidic conditions. These methods provide efficient pathways to indanones with fluorinated substituents, which play a crucial role in enhancing the compounds' bioactive and physical properties. Notably, the synthesis of trifluoromethylated indanones and related compounds has been detailed, showcasing the importance of superacidic activation and structure energy calculations for optimizing the synthesis routes (Prakash et al., 2010).
Scientific Research Applications
Biomass Degradation : Indanone derivatives, including compounds structurally related to 5,6-Difluoro-1-indanone, have been studied for their energetic properties relevant to biomass degradation. This research has involved calorimetric techniques and computational methodologies to understand their combustion and sublimation enthalpies, as well as their molecular structures and energetic effects of various substitutions (Silva, Lima, & Ribeiro da Silva, 2018).
Synthesis and Characterization for Diverse Applications : Studies have focused on synthesizing and characterizing various indanone derivatives for applications in pesticides, medicine, dyes, and functional materials. These derivatives are noted for their unique physical and chemical properties and bioactivities (Qian, 2014).
Electron Acceptor in Organic Solar Cells : A fluorinated electron acceptor based on 5,6-difluoro-1-indanone has been designed for use in organic solar cells. This research demonstrated improved crystallinity, molecular packing, and power conversion efficiency in solar cells using this material (Dai et al., 2020).
Antimicrobial Agents : Novel derivatives of 5,6-dimethoxy-1-indanone, a compound structurally related to 5,6-Difluoro-1-indanone, have been synthesized and found to exhibit promising antibacterial activity (Patel, Bhatt, Bhatt, & Joshi, 2018).
Catalysis in Polymer Synthesis : Indanone derivatives have been used in organometallic chemistry, specifically in the synthesis of catalyst precursors for elastomeric polypropylene formation. This research explores the synthesis and characterization of bis(indenyl)zirconium complexes derived from 2-indanone (Dreier et al., 2000).
Safety And Hazards
properties
IUPAC Name |
5,6-difluoro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJRTWXVMCRBKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472079 | |
Record name | 5,6-Difluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoro-1-indanone | |
CAS RN |
161712-77-2 | |
Record name | 5,6-Difluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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